molecular formula C10H9BrN2O2 B572049 Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate CAS No. 1255098-82-8

Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate

Cat. No. B572049
M. Wt: 269.098
InChI Key: BDJZZKVOBJHYTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate is a nitrogen-containing heterocyclic compound . It has a molecular formula of C10H9BrN2O2 and an average mass of 269.095 Da .


Molecular Structure Analysis

The molecule consists of a pyrrole ring and a pyrazine ring . The structure also includes a bromine atom and an ethyl group . The exact molecular structure can be represented by the SMILES string CCc1cc2cc(Br)cnc2[nH]1 .


Physical And Chemical Properties Analysis

Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate is a solid compound . It has a molecular weight of 269.09 , and its exact mass is 267.98474 . It has 1 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 3 rotatable bond count .

Scientific Research Applications

  • Cancer Research
    • Summary of Application : The compound has been used in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors .
    • Methods of Application : The compound is used as a base structure to create a series of 1H-pyrrolo[2,3-b]pyridine derivatives . The specific methods of synthesis are not detailed in the source.
    • Results or Outcomes : Among the derivatives, compound 4h exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
  • Chemical Research

    • Summary of Application : The compound is used in the synthesis of various derivatives, which are available for purchase from chemical suppliers . These derivatives can be used in a variety of chemical research applications.
    • Methods of Application : The specific methods of synthesis for these derivatives are not detailed in the source .
  • Crystallography

    • Summary of Application : The compound has been studied in the field of crystallography .
    • Methods of Application : The compound is crystallized, and its structure is analyzed using X-ray diffraction .
    • Results or Outcomes : The study revealed specific details about the compound’s crystal structure .
  • Chemical Suppliers
    • Summary of Application : The compound is available for purchase from chemical suppliers and can be used in a variety of chemical research applications .
    • Methods of Application : The specific methods of synthesis for these derivatives are not detailed in the source .
    • Results or Outcomes : The outcomes of these applications would depend on the specific research goals and experimental conditions .

Safety And Hazards

The compound is classified as Eye Dam. 1 according to the GHS classification . The safety precautions include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from sources of ignition .

properties

IUPAC Name

ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-7-6(12-8)3-4-9(11)13-7/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJZZKVOBJHYTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695139
Record name Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate

CAS RN

1255098-82-8
Record name 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 5-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255098-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.